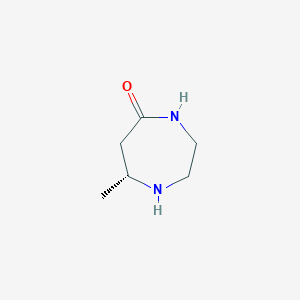
5-Methyl-3H-indol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3H-indol-2-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3H-indol-2-amine typically involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions. Methanesulfonic acid is often used as a catalyst in methanol to yield the desired indole derivative .
Industrial Production Methods: Industrial production methods for indole derivatives, including this compound, often involve large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and pH .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert it into indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
5-Methyl-3H-indol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Methyl-3H-indol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: It binds to specific receptors and enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and inflammation
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Fluoro-3H-indol-2-amine: Known for its antiviral properties.
Indole-3-carboxaldehyde: Used in the synthesis of biologically active molecules
Uniqueness: 5-Methyl-3H-indol-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the 5-position enhances its stability and reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
5-methyl-3H-indol-2-amine |
InChI |
InChI=1S/C9H10N2/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-4H,5H2,1H3,(H2,10,11) |
InChI Key |
OBBHOLGTEYOYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11922838.png)



![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B11922856.png)




![7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one](/img/structure/B11922898.png)
![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B11922907.png)

![7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)
